7-Propoxy-2H-chromene-3-carbaldehyde is a chemical compound that belongs to the chromene family, which is characterized by a benzopyran structure. This compound is particularly notable for its potential applications in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
7-Propoxy-2H-chromene-3-carbaldehyde can be synthesized through various methods, often involving microwave-assisted techniques or other efficient synthetic routes that enhance yield and reduce reaction times. Its structure allows it to serve as a versatile intermediate in the synthesis of more complex organic molecules.
This compound is classified under organic compounds, specifically as a chromene derivative. Chromenes are known for their diverse biological activities, making them significant in pharmaceutical research.
The synthesis of 7-propoxy-2H-chromene-3-carbaldehyde can be achieved through several methods, including:
In one reported method, a combination of phenolic compounds, such as 4-hydroxycoumarin, and propyl aldehydes is reacted under basic conditions (such as sodium hydroxide) to form 7-propoxy-2H-chromene-3-carbaldehyde. The reaction can be monitored using thin-layer chromatography to ensure completion.
The molecular formula for 7-propoxy-2H-chromene-3-carbaldehyde is . The structure features:
The molecular weight of 7-propoxy-2H-chromene-3-carbaldehyde is approximately 220.22 g/mol. The compound exhibits characteristic spectral data that can be analyzed using techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to confirm its structure.
7-Propoxy-2H-chromene-3-carbaldehyde can participate in various chemical reactions, including:
The reactivity of the aldehyde group makes it a suitable candidate for condensation reactions with primary amines, leading to the formation of Schiff bases, which are significant in medicinal chemistry.
The mechanism of action for 7-propoxy-2H-chromene-3-carbaldehyde involves its role as an electrophile due to the presence of the aldehyde group. In reactions with nucleophiles:
Kinetic studies can provide insights into the reaction rates and mechanisms involved, often revealing information about activation energies and transition states during these processes.
7-Propoxy-2H-chromene-3-carbaldehyde typically exhibits:
The chemical properties include:
7-Propoxy-2H-chromene-3-carbaldehyde has several applications in scientific research:
Retrosynthetic deconstruction of 7-propoxy-2H-chromene-3-carbaldehyde (molecular formula: C₁₃H₁₄O₃) identifies two primary synthons:
CCCOC1=CC2=C(C=C1)C=C(CO2)C=O
) . Key disconnections (Figure 1):
Table 1: Retrosynthetic Pathways for 7-Propoxy-2H-chromene-3-carbaldehyde
Target Bond | Disconnection | Synthons | Key Reagents/Conditions |
---|---|---|---|
C7–O | Ether cleavage | 7-Hydroxy-2H-chromene-3-carbaldehyde + n-C₃H₇X | K₂CO₃/DMF, reflux [5] |
C3–CHO | Aldehyde functionalization | 7-Propoxy-2H-chromene + DMF/POCl₃ | Vilsmeier-Haack reaction [3] |
Two dominant routes exist for constructing the coumarin core:1. Pechmann Condensation:- Phenol (e.g., resorcinol) + β-keto ester (e.g., ethyl acetoacetate) under Brønsted/Lewis acids.- Limitation: Poor regioselectivity for C7 alkoxylation; requires post-synthesis O-alkylation [6].
Table 2: Comparison of Coumarin Core Synthesis Methods
Method | Starting Materials | Yield Range | Regioselectivity for C7 | Applicability to Target |
---|---|---|---|---|
Pechmann | Resorcinol + ethyl acetoacetate | 45–78% | Low (requires late-stage O-alkylation) | Moderate [5] [6] |
Knoevenagel | 2-Hydroxy-4-propoxybenzaldehyde + malonic acid | 60–85% | High (pre-installed propoxy) | High [6] |
The propoxy group is installed via Williamson ether synthesis:
Phase-transfer catalysis (e.g., tetrabutylammonium bromide) improves efficiency:
Vilsmeier-Haack formylation is optimal for direct C3 aldehyde installation:
Alternative route: Rosenmund-von Braun oxidation of 3-hydroxymethyl intermediates:
Table 3: Catalytic Systems for C3 Aldehyde Installation
Method | Catalyst/Reagent | Temperature | Yield | Purity |
---|---|---|---|---|
Vilsmeier-Haack | POCl₃/DMF | 0°C → 80°C | 68–75% | ≥95% [3] |
Sommelet reaction | Hexamethylenetetramine | Reflux | 50–60% | 90% [4] |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9